molecular formula C11H15ClO3 B13185965 methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride

methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride

Cat. No.: B13185965
M. Wt: 230.69 g/mol
InChI Key: UOYAMVRQGQRHGD-HNCPQSOCSA-N
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Description

Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride is a chiral ester hydrochloride characterized by a hydroxy group at the 3R position of the propanoate backbone and a 2-methylphenyl substituent.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14O3.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10,12H,7H2,1-2H3;1H/t10-;/m1./s1

InChI Key

UOYAMVRQGQRHGD-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)OC)O.Cl

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yields and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes and pathways, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Amino vs. Hydroxy Substituents
  • Target Compound : The hydroxy group at the 3R position confers polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.
  • Amino-Substituted Analogs: Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS 1245606-66-9) has an amino group instead of hydroxy, increasing basicity (pKa ~9–10) and altering solubility profiles.
Halogenated Derivatives
  • Chloro-Substituted: Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 905991-90-4, 97% purity) introduces a chlorine atom, increasing molecular weight (213.66 g/mol) and lipophilicity (clogP ~2.5).
  • Fluoro-Substituted: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8, MW 233.67 g/mol) shows higher stability against metabolic degradation due to fluorine’s electronegativity.

Substituent Position and Stereochemistry

Phenyl Ring Substitution Patterns
  • 3-Hydroxyphenyl: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride has a meta-hydroxy group, enabling stronger hydrogen-bonding interactions than the target compound’s ortho-methyl.
Stereochemical Variations
  • The (3R) configuration in the target compound contrasts with (3S)-isomers like methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride . Stereochemistry impacts receptor binding; for example, (R)-isomers often exhibit distinct pharmacokinetic profiles compared to (S)-counterparts.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity
Target Compound* ~C₁₁H₁₃ClO₃ ~230.67 3R-hydroxy, 2-methylphenyl Not provided N/A
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate HCl C₁₁H₁₅ClN₂O₂ 242.70 3S-amino, 2-methylphenyl 1245606-66-9 N/A
Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl C₁₀H₁₂ClNO₂ 213.66 3-amino, 3-chlorophenyl 905991-90-4 97%
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 2-amino, 4-fluorophenyl 64282-12-8 98%+

*Estimated based on analogs.

Biological Activity

Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClO3
  • Molecular Weight : Approximately 240.7 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group and a methyl-substituted phenyl ring, which are critical for its biological interactions. The stereochemistry at the 3-position of the propanoate chain is particularly important for its efficacy in various applications.

Mechanisms of Biological Activity

Research indicates that this compound may act through several biological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to modulation of pathways related to neurotransmitter synthesis and degradation, suggesting possible analgesic or anti-inflammatory effects .
  • Receptor Interaction : Studies have suggested that this compound interacts with receptors implicated in pain pathways, which could enhance its therapeutic profile for conditions such as chronic pain .
  • Neuroprotective Effects : Preliminary findings indicate that it may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly inhibit the activity of certain enzymes. For instance, a study highlighted its role in modulating cyclooxygenase (COX) activity, which is crucial for inflammatory responses.

Animal Models

In animal models, administration of the compound has resulted in reduced pain responses and inflammation markers. A notable study reported a decrease in formalin-induced pain behaviors in rodents treated with varying doses of the compound, indicating its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate1131225-28-9Contains both hydroxyl and amino groups; studied for similar activities.
2-amino-3-(4-hydroxy-3-methylphenyl)propanoate hydrochloride1070873-95-8Similar structure but different stereochemistry; potential applications in pain management.
(S)-Methyl 2-amino-3-(4-hydroxy-2-methylphenyl)propanoate1212925-01-3Shares functional groups; explored for medicinal chemistry applications.

This table illustrates how variations in structure influence biological activity and therapeutic potential.

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